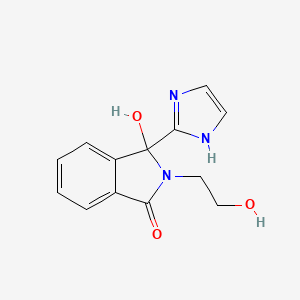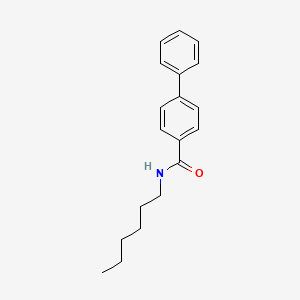![molecular formula C25H26N4O B5052124 N-(1-{1-[2-(phenylethynyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5052124.png)
N-(1-{1-[2-(phenylethynyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-{1-[2-(phenylethynyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide, also known as PBT2, is a small molecule drug that has been the subject of extensive scientific research in recent years. This compound has been shown to have a range of potential applications in the fields of neuroscience and neurodegenerative diseases, as well as in cancer research. In
作用机制
The mechanism of action of N-(1-{1-[2-(phenylethynyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide is complex and involves a range of biochemical and physiological effects. One of the key effects of N-(1-{1-[2-(phenylethynyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide is its ability to chelate metal ions such as copper and zinc, which are known to play a role in the formation of toxic protein aggregates in the brain. N-(1-{1-[2-(phenylethynyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide also has antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
N-(1-{1-[2-(phenylethynyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide has been shown to have a range of biochemical and physiological effects in both in vitro and in vivo studies. These effects include the ability to reduce the levels of toxic protein aggregates in the brain, as well as to improve cognitive function and reduce inflammation. N-(1-{1-[2-(phenylethynyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide has also been shown to have anti-tumor effects in cancer cells.
实验室实验的优点和局限性
One of the key advantages of N-(1-{1-[2-(phenylethynyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide for lab experiments is its ability to chelate metal ions, which makes it a useful tool for studying the role of metals in disease processes. N-(1-{1-[2-(phenylethynyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide is also relatively easy to synthesize and has high purity, which makes it a reliable reagent for scientific research. However, one limitation of N-(1-{1-[2-(phenylethynyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of potential future directions for research on N-(1-{1-[2-(phenylethynyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide. One area of focus is the development of new analogs of N-(1-{1-[2-(phenylethynyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide with improved solubility and other properties. Another area of focus is the use of N-(1-{1-[2-(phenylethynyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide in combination with other drugs or therapies to enhance its effects. Finally, there is a need for further research on the potential applications of N-(1-{1-[2-(phenylethynyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide in cancer research, as well as in other areas of neuroscience and neurodegenerative diseases.
合成方法
N-(1-{1-[2-(phenylethynyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide is synthesized through a multi-step process that involves the coupling of a pyrazole ring with a piperidine ring, followed by the addition of a phenylethynylbenzyl group and an acetamide group. This process has been optimized to produce high yields of pure N-(1-{1-[2-(phenylethynyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide, which is essential for its use in scientific research.
科学研究应用
N-(1-{1-[2-(phenylethynyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide has been extensively studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. It has been shown to have a range of effects on the brain, including the ability to reduce the levels of toxic proteins such as beta-amyloid and tau, which are associated with these diseases. N-(1-{1-[2-(phenylethynyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide has also been studied for its potential applications in cancer research, where it has been shown to have anti-tumor effects in vitro and in vivo.
属性
IUPAC Name |
N-[2-[1-[[2-(2-phenylethynyl)phenyl]methyl]piperidin-4-yl]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c1-20(30)27-25-13-16-26-29(25)24-14-17-28(18-15-24)19-23-10-6-5-9-22(23)12-11-21-7-3-2-4-8-21/h2-10,13,16,24H,14-15,17-19H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDOSUAYTWPNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=NN1C2CCN(CC2)CC3=CC=CC=C3C#CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-N-methylglycinate](/img/structure/B5052050.png)





![2-(3-methoxypropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5052089.png)
![2-(allylthio)-4-[2-(benzyloxy)-5-chlorobenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5052109.png)
![1-{[5-(isopropylthio)pentyl]oxy}-2,4-dimethylbenzene](/img/structure/B5052112.png)

![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5052130.png)
![N-(2-ethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5052133.png)
![N-[(dimethylamino)carbonothioyl]-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B5052139.png)
